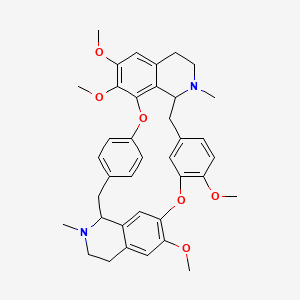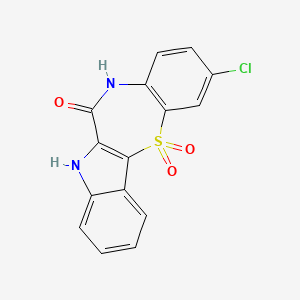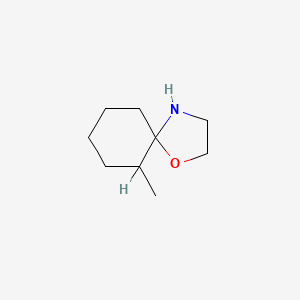![molecular formula C19H16N4O4 B12675323 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol CAS No. 94023-26-4](/img/structure/B12675323.png)
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrobenzoquinoline core substituted with a nitrophenylazo group and hydroxyl groups. Its molecular formula is C17H15N3O3, and it is known for its vibrant color due to the azo group.
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol typically involves multiple steps:
Azo Coupling Reaction: The initial step involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a suitable aromatic compound to form the azo compound.
Cyclization: The resulting azo compound undergoes cyclization to form the benzoquinoline structure.
Reduction and Hydroxylation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the azo group can lead to the formation of amines, which can further react to form various derivatives.
Substitution: The hydroxyl groups on the quinoline ring can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound’s vibrant color makes it useful in dye manufacturing and as a colorant in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-6-[(4-nitrophenyl)azo]benzo[H]quinoline-3,7-diol can be compared with similar compounds such as:
1,2,3,4-Tetrahydro-6-methylbenzo[H]quinoline: This compound lacks the azo and hydroxyl groups, making it less reactive and less versatile in chemical reactions.
1,2,3,4-Tetrahydro-6-propylbenzo[H]quinoline: Similar to the methyl derivative, this compound also lacks the azo and hydroxyl groups, limiting its applications in scientific research.
The presence of the azo and hydroxyl groups in this compound makes it unique and more versatile compared to its analogs .
Propiedades
Número CAS |
94023-26-4 |
|---|---|
Fórmula molecular |
C19H16N4O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
6-[(4-nitrophenyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol |
InChI |
InChI=1S/C19H16N4O4/c24-14-8-11-9-16(22-21-12-4-6-13(7-5-12)23(26)27)18-15(19(11)20-10-14)2-1-3-17(18)25/h1-7,9,14,20,24-25H,8,10H2 |
Clave InChI |
WVJOJDCLAFKLPC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC2=C3C=CC=C(C3=C(C=C21)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



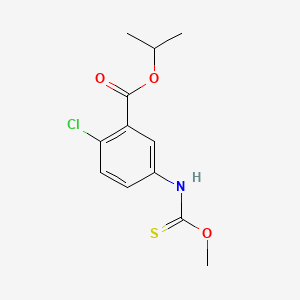

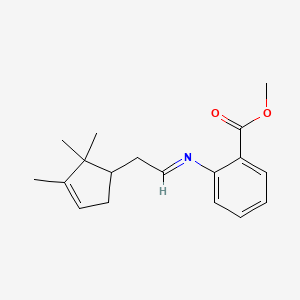
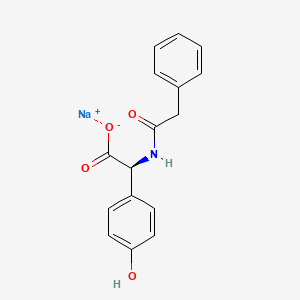
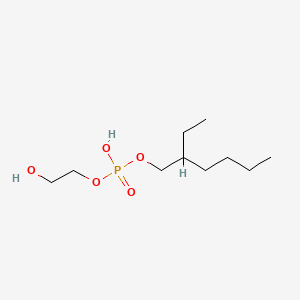
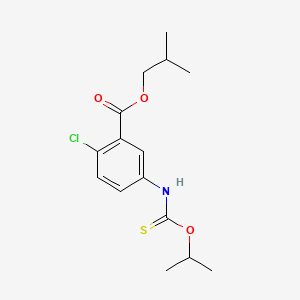
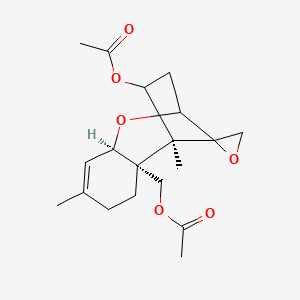

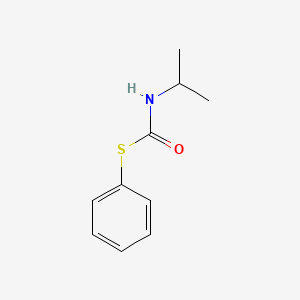
![5-Benzyl-3-ethoxy-6-(propan-2-yl)-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12675305.png)
